molecular formula C16H11BrClNO B13179622 1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone

1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone

Cat. No.: B13179622
M. Wt: 348.62 g/mol
InChI Key: QANZCWJGFXMKJM-UHFFFAOYSA-N
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Description

1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and indole.

    Condensation Reaction: The first step involves a condensation reaction between 2-bromobenzaldehyde and indole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form 2-(2-bromophenyl)-1H-indole.

    Halogenation: The next step involves the halogenation of the indole derivative using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (triethylamine).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products:

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as monoamine oxidase or acetylcholinesterase.

    Modulating Receptors: Interacting with receptors on the cell surface or within the cell to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone can be compared with other indole derivatives, such as:

    1-(2-bromophenyl)-2-(1H-indol-3-yl)ethanone: Similar structure but lacks the chloro group, which may result in different reactivity and biological activity.

    2-(2-bromophenyl)-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of a chloroethanone moiety, leading to different chemical properties and applications.

    3-(2-bromophenyl)-1H-indole:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H11BrClNO

Molecular Weight

348.62 g/mol

IUPAC Name

1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone

InChI

InChI=1S/C16H11BrClNO/c17-12-7-3-1-5-10(12)16-15(14(20)9-18)11-6-2-4-8-13(11)19-16/h1-8,19H,9H2

InChI Key

QANZCWJGFXMKJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=C3Br)C(=O)CCl

Origin of Product

United States

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